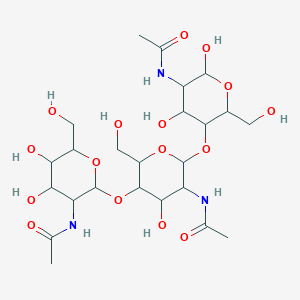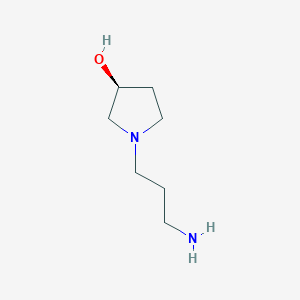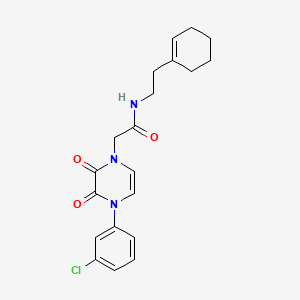![molecular formula C19H27NO5 B2559630 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid CAS No. 796112-42-0](/img/structure/B2559630.png)
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid is a chemical compound with the molecular formula C19H27NO5 . It has a molecular weight of 349.4 g/mol . This compound is also known by its synonyms, including 796112-42-0, 2- [1- (tert-Butoxycarbonyl)-4- (4-methoxyphenyl)piperidin-4-yl]acetic acid, 2- (1- (tert-Butoxycarbonyl)-4- (4-methoxyphenyl)piperidin-4-yl)acetic acid, and 2- [4- (4-methoxyphenyl)-1- [ (2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C19H27NO5/c1-18 (2,3)25-17 (23)20-11-9-19 (10-12-20,13-16 (21)22)14-5-7-15 (24-4)8-6-14/h5-8H,9-13H2,1-4H3, (H,21,22) . The Canonical SMILES string is: CC © ©OC (=O)N1CCC (CC1) (CC (=O)O)C2=CC=C (C=C2)OC .Physical And Chemical Properties Analysis
This compound has a molecular weight of 349.4 g/mol . It has a computed XLogP3-AA value of 2.8, which is a measure of its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . It has six rotatable bonds . Its exact mass and monoisotopic mass are both 349.18892296 g/mol . Its topological polar surface area is 76.1 Ų . It has a complexity of 469 .Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution
The study by Pietra and Vitali (1972) on nucleophilic aromatic substitution reactions provides insights into the mechanisms of reactions involving compounds with aromatic rings and nitro-groups, similar to the structural components of the target compound. This research is foundational in understanding how different groups on aromatic compounds influence reaction pathways, potentially applicable to synthesizing derivatives of "2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid" (Pietra & Vitali, 1972).
Environmental Science and Wastewater Treatment
The research by Goodwin et al. (2018) on reclaiming wastewater from the pesticide industry indicates the importance of understanding and removing complex organic compounds from environmental waters. This study underscores the need for research on compounds like "2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid" in the context of environmental pollution and remediation efforts (Goodwin et al., 2018).
Sorption Studies
Werner, Garratt, and Pigott (2012) reviewed the sorption of phenoxy herbicides to soil, which is relevant to understanding how similar compounds might interact with environmental matrices. Such studies are crucial for assessing the environmental fate and transport of organic compounds, including those structurally related to the target compound (Werner, Garratt, & Pigott, 2012).
Advanced Materials and Chemistry
The work by Philip et al. (2020) on the use of tert-butanesulfinamide in synthesizing N-heterocycles via sulfinimines highlights the importance of specific functional groups in organic synthesis and materials science. This research provides a foundation for understanding how tert-butanesulfinamide and related compounds can be utilized in the synthesis of complex organic molecules, potentially including those related to "2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid" (Philip et al., 2020).
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,13-16(21)22)14-5-7-15(24-4)8-6-14/h5-8H,9-13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDLFYQGUGHHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559547.png)
![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)






![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)



![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2559568.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2559569.png)